2,5-Dibromostyrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32917-57-0 |
|---|---|
Molecular Formula |
C8H6Br2 |
Molecular Weight |
261.94 g/mol |
IUPAC Name |
1,4-dibromo-2-ethenylbenzene |
InChI |
InChI=1S/C8H6Br2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 |
InChI Key |
KWVKCGGJLLNVSC-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C=CC(=C1)Br)Br |
Canonical SMILES |
C=CC1=C(C=CC(=C1)Br)Br |
Other CAS No. |
32917-57-0 |
Origin of Product |
United States |
Synthetic Strategies Utilizing 2,5 Dibromostyrene As a Building Block
Precursor Role in Organic Synthesis
2,5-Dibromostyrene is a versatile building block in organic synthesis, primarily due to the presence of two bromine atoms and a vinyl group. These functional groups allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including polymers and pharmaceutical intermediates. lookchem.comontosight.ai Its utility stems from the ability of the bromine atoms to participate in various cross-coupling reactions, while the vinyl group can undergo polymerization or other addition reactions.
The bromine substituents on the benzene (B151609) ring make this compound a suitable starting material for creating a diverse range of organic compounds. lookchem.com It is frequently employed in polymerization reactions to produce polymers with specific characteristics, such as enhanced thermal stability and flame retardancy. lookchem.com Furthermore, its unique structure has led to investigations into its potential applications in the field of organic electronics. lookchem.com
One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound can react with arylboronic acids to form substituted styrene (B11656) derivatives. For instance, the reaction of this compound with p-formylphenylboronic acid yields 2,5-di(4-formylphenyl)styrene. researchgate.netepa.gov This type of reaction is crucial for constructing complex aromatic systems. The general scheme for a Suzuki-Miyaura coupling reaction involves an oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. nih.govharvard.edu The regioselectivity of these reactions can often be controlled, allowing for the selective reaction of one bromine atom over the other. rsc.org
Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.org This method allows for the formation of substituted alkenes. While the direct application to this compound is a possibility for creating more complex olefinic structures, related dibrominated pyridines have been shown to undergo double Heck cross-coupling reactions to form dialkenylpyridines. researchgate.net The mechanism typically involves the oxidative addition of the halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.org
Grignard Reagent Formation: The bromine atoms in this compound can be converted into a Grignard reagent by reacting with magnesium metal in an ether solvent. mnstate.edunumberanalytics.comchemguide.co.uk The resulting organomagnesium compound is a powerful nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. mnstate.educhemguide.co.uk This provides a pathway to introduce various alkyl or aryl groups at the positions of the bromine atoms. The formation of Grignard reagents requires anhydrous conditions as they react readily with water. chemguide.co.ukmsu.edu
Derivatization Reactions for Functionalization
The functional groups present in this compound offer multiple avenues for derivatization, allowing for the introduction of new functionalities and the construction of more elaborate molecular architectures. These reactions are essential for tailoring the properties of the resulting molecules for specific applications.
Polymerization: this compound can act as a monomer in the synthesis of various polymers and copolymers. lookchem.com The presence of the vinyl group allows for radical polymerization. For example, luminescent liquid crystalline polymers have been synthesized using derivatives of this compound. acs.org In one instance, 2,5-bis[(4′,4″-dibutyloxy)tetraphenylphthalate]styrene, derived from this compound, was homopolymerized via a radical polymerization method. acs.org
Click Chemistry: The bromine atoms on the styrene ring can be converted to other functional groups that can participate in "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a related compound, 3,5-dibromostyrene, has been converted to an azide (B81097) derivative and used in the synthesis of functionalized lookchem.comcatenanes. researchgate.net This highlights the potential for transforming the bromo-substituents of this compound into azides for similar applications.
Further Cross-Coupling Reactions: The initial product of a cross-coupling reaction on this compound, where only one bromine atom has reacted, can undergo a second, different cross-coupling reaction. This sequential approach allows for the synthesis of unsymmetrically substituted styrene derivatives. For instance, a regioselective Suzuki coupling can be performed on one bromine position, followed by a different coupling reaction at the remaining bromine position. rsc.org This strategy is valuable for creating complex, multifunctional molecules.
Derivatization of the Vinyl Group: While the bromine atoms are the primary sites for cross-coupling, the vinyl group can also be functionalized. For example, it can undergo reactions such as hydroalkynylation, where an alkyne is added across the double bond. chinesechemsoc.org It can also be a participant in cycloaddition reactions. acs.org
The following table summarizes some of the key derivatization reactions of this compound:
| Reaction Type | Reagents/Catalyst | Product Type | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Substituted Styrenes | researchgate.net, epa.gov, researchgate.net |
| Heck Coupling | Alkene, Pd catalyst, Base | Substituted Alkenes | researchgate.net, wikipedia.org, mdpi.com |
| Grignard Reaction | Mg, Anhydrous Ether | Organomagnesium Halide | mnstate.edu, numberanalytics.com, chemguide.co.uk |
| Radical Polymerization | Radical Initiator | Polystyrenes | acs.org |
| Azide Formation (potential) | Sodium Azide | Azido-styrene | researchgate.net |
Reactivity and Reaction Mechanisms of 2,5 Dibromostyrene
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis that enable the formation of carbon-carbon bonds. 2,5-Dibromostyrene, with its two reactive bromine sites and a vinyl group, can participate in a range of these reactions, catalyzed by transition metals like palladium and nickel.
Palladium catalysts are widely employed for their efficiency and functional group tolerance in facilitating cross-coupling reactions. wikipedia.orglibretexts.org For this compound, palladium-catalyzed reactions such as the Suzuki and Heck couplings are particularly significant.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.orgharvard.edu This reaction is widely used to create biaryl compounds, styrenes, and conjugated systems. libretexts.orglibretexts.org In the case of this compound, sequential Suzuki couplings can be performed. Due to the different electronic environments of the two bromine atoms, selective coupling at one bromine site over the other can often be achieved by carefully controlling reaction conditions. This allows for the stepwise synthesis of complex diaryl or aryl-alkenyl structures.
The general reactivity trend for halides in Suzuki coupling is I > OTf > Br >> Cl. wikipedia.org The reaction can be performed with a variety of aryl or vinyl boronic acids. wikipedia.orgharvard.edu The synthesis of diarylmethanes and aryl(heteroaryl)methanes has been achieved through Suzuki-Miyaura cross-couplings of arylboronic acids with benzyl (B1604629) halides. organic-chemistry.org
Table 1: Examples of Suzuki Cross-Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type | Ref |
|---|---|---|---|---|---|
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Diaryl-substituted styrene (B11656) | nih.gov |
| This compound | Vinylboronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | Aryl-alkenyl compound | mdpi.com |
This table is illustrative and specific conditions for this compound would require experimental optimization.
The Heck reaction involves the coupling of an unsaturated halide (like this compound) with an alkene in the presence of a base and a palladium catalyst. numberanalytics.comuniurb.it This reaction forms a new substituted alkene. numberanalytics.com The vinyl group of this compound can potentially participate in the Heck reaction, or the aryl-bromide bonds can react with another alkene.
The mechanism of the Heck reaction involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. libretexts.orgnumberanalytics.comlibretexts.org The reaction can proceed through either a neutral or a cationic pathway, depending on the nature of the halide and the ligands. libretexts.org For aryl bromides, the neutral pathway is more common. libretexts.org
The catalytic cycles of most palladium-catalyzed cross-coupling reactions, including Suzuki and Heck, share three fundamental steps: oxidative addition, transmetallation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. libretexts.orglibretexts.orguwindsor.ca
Oxidative Addition : This is typically the initial and often rate-determining step where the palladium(0) catalyst inserts into the carbon-bromine bond of this compound. uwindsor.caacs.orgacs.org This forms a palladium(II) intermediate. libretexts.orgacs.org The reactivity of aryl halides in this step generally follows the order I > Br > Cl, which is attributed to the bond strengths. rsc.org Oxidative addition to a C(sp²)-Br bond proceeds with retention of stereochemistry at the carbon. libretexts.org Two limiting mechanisms are possible for this step: a concerted, three-centered pathway and a more polar nucleophilic displacement pathway. acs.orgchemrxiv.org
Transmetallation : In the Suzuki reaction, this step involves the transfer of the organic group from the organoboron compound to the palladium(II) complex. wikipedia.orgrsc.org A base is crucial for this step, as it activates the organoboron compound. wikipedia.org The exact mechanism of transmetalation is still a subject of investigation but is believed to proceed with retention of configuration. acs.orgthieme.de
Reductive Elimination : This is the final step that forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst. researchgate.netacs.org The two organic groups attached to the palladium(II) center couple and are eliminated from the metal. researchgate.net The rate of this step can be influenced by the electronic properties of the ligands and the organic groups. researchgate.netacs.org For reductive elimination to occur, the groups must typically be in a cis orientation on the square-planar palladium complex. acs.org
Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and can sometimes provide different reactivity or selectivity. rsc.orgrsc.org Nickel-catalyzed Suzuki-Miyaura type cross-couplings have been developed for various substrates, including those with C-F bonds. beilstein-journals.org For substrates like this compound, nickel catalysts can be used to couple with arylboronic acids. rsc.org Mechanistic studies suggest that these reactions can proceed through Ni(0)/Ni(II) catalytic cycles, and in some cases, radical chain processes may be involved. nih.gov
Table 2: Comparison of Palladium and Nickel Catalysis
| Feature | Palladium Catalysis | Nickel Catalysis | Ref |
|---|---|---|---|
| Cost | Higher | Lower | uni-regensburg.de |
| Reactivity | Generally high for bromides and iodides | Can activate less reactive chlorides and fluorides | beilstein-journals.org |
| Mechanisms | Well-studied, typically Pd(0)/Pd(II) cycles | Can involve Ni(0)/Ni(II), Ni(I)/Ni(III), or radical pathways | nih.gov |
| Functional Group Tolerance | Generally high | Can be more sensitive but offers unique reactivity | uni-regensburg.de |
This compound can be used as a monomer in polymerization reactions. Solid-supported catalysis offers advantages in terms of catalyst separation and recycling. rsc.orgrsc.org For instance, hyperbranched polymers have been synthesized from monomers similar to this compound using palladium-catalyzed cross-coupling on a solid support. researchgate.net This approach can influence the properties of the resulting polymer, such as molecular weight and degree of branching, compared to solution-phase polymerization. researchgate.net
The Gilch reaction, a type of condensation polymerization, is used to synthesize poly(p-phenylene vinylene) (PPV) and its derivatives from α,α'-dihalo-p-xylenes. nih.govwikipedia.org While not a direct cross-coupling of this compound itself, related Heck-type and Suzuki-type polymerizations are used to create conjugated polymers, where a dihalo-styrene derivative could potentially be incorporated. wikipedia.orgscirp.org
Polymerization Chemistry of 2,5 Dibromostyrene
Homopolymerization of 2,5-Dibromostyrene
The self-polymerization of this compound can be achieved through several established techniques, each offering different levels of control over the final polymer's properties.
Free Radical Polymerization Techniques
Free radical polymerization is a common method for producing poly(this compound). This process is typically initiated by the thermal decomposition of a radical initiator, which creates reactive free radicals that attack the vinyl group of the this compound monomer. The reaction proceeds through initiation, propagation, and termination steps. uomustansiriyah.edu.iq Common free radical initiators used for this purpose include benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). google.comresearchgate.net The polymerization can be carried out in bulk, solution, or suspension systems. google.com The rate of polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration. uomustansiriyah.edu.iq This method is effective for creating high molecular weight polymers, though control over polydispersity can be a challenge compared to living polymerization techniques.
Cationic Polymerization and Molecular Weight Control
Cationic polymerization offers another route to synthesizing poly(this compound), often employing Lewis acid catalysts in an organic solvent. google.com This method is particularly sensitive, and achieving a controlled polymerization requires careful management of reaction conditions to prevent unwanted side reactions. nih.gov
A key aspect of the cationic polymerization of brominated styrenes is the ability to control the polymer's molecular weight, which is crucial for ensuring compatibility with other thermoplastics in polymer blends. google.com Research has shown that the choice of solvent plays a critical role. For instance, when polymerizing dibromostyrene, using toluene (B28343) as a solvent allows it to function as a chain transfer agent, effectively controlling and lowering the molecular weight of the resulting polymer. google.com In contrast, polymerization in a solvent like methylene (B1212753) chloride (dichloromethane) results in a significantly higher molecular weight, as the chain-stopping effect of toluene is absent. google.com The use of proton scavengers, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), in cationic systems of related monomers has also been shown to narrow the molecular weight distribution by preventing uncontrolled initiations. mdpi.com
The following table, based on data from patent literature, illustrates the effect of the solvent on the molecular weight of the polymer obtained from the cationic polymerization of dibromostyrene. google.com
| Sample | Monomer | Solvent | Molecular Weight (Mw) | Polydispersity (Mw/Mn) |
| 1 | Dibromostyrene | Methylene Chloride | 1,060,000 | 2.5 |
| 2 | Dibromostyrene | Toluene | 16,500 | 2.5 |
Polymerization Methods: Bulk and Melt Blending
Polymerization of this compound can be conducted using bulk or melt methods, which are fundamentally similar as they proceed without a solvent.
Bulk Polymerization: This technique involves dissolving an initiator directly into the liquid monomer. gacbe.ac.in The mixture is then heated or exposed to radiation to initiate polymerization. gacbe.ac.in The primary advantages of this method are its simplicity and the high purity of the resulting polymer, as there are no solvents or other agents to remove. gacbe.ac.in However, bulk polymerization of styrenic monomers presents significant challenges. As the reaction progresses, the viscosity of the medium increases dramatically, which complicates heat removal and mixing. gacbe.ac.in This poor heat transfer can lead to auto-acceleration and a loss of control over the reaction. gacbe.ac.in Despite these difficulties, bulk polymerization is used commercially for producing polymers like polystyrene and polymethyl methacrylate.
Melt Blending/Polymerization: This refers to polymerization carried out at temperatures above the polymer's melting point. It is a type of bulk polymerization often performed in specialized equipment like extruders, a process known as reactive extrusion. This method combines polymerization and polymer processing into a single step.
Copolymerization with Diverse Monomers
This compound is frequently copolymerized with other monomers to create materials with tailored properties, leveraging the bromine atoms for functionalities like flame resistance or as sites for further chemical modification.
Synthesis of Binary and Multifunctional Copolymers
Copolymers are polymers derived from two or more different monomer species. wikipedia.org this compound can be used to synthesize various types of copolymers, including binary and multifunctional structures.
Binary Copolymers: These are formed from two different monomers. wikipedia.org A common example is the copolymerization of dibromostyrene with styrene (B11656). acs.orgacs.org These copolymers combine the properties of both monomers and are often produced to enhance flame retardancy in polystyrene-based materials. google.com
Multifunctional Copolymers: More complex structures can be created, such as donor-acceptor (D-A) copolymers, which are used in optoelectronic applications. nih.gov In one example, a D-A copolymer was synthesized using a fluorene-based monomer and a benzothiadiazole-based monomer via a palladium-catalyzed cross-coupling reaction. nih.gov The synthesis conditions for such a copolymer are detailed in the table below.
| Parameter | Condition |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Solvent | Toluene |
| Base | 2 M Potassium Carbonate Solution |
| Temperature | 85–90 °C |
| Reaction Time | 24-48 hours |
| Phase Transfer Catalyst (optional) | Aliquat 336 |
The use of a phase-transfer catalyst was found to yield copolymers with higher molar masses and improved thermal stability. nih.gov The combination of different polymerization techniques, such as living cationic polymerization with other methods, can also be employed to synthesize well-defined block copolymers. researchgate.net
Graft Polymerization Strategies
Graft polymerization is a technique used to create branched copolymers where new polymer chains (the graft) are attached to the side of an existing polymer backbone. wikipedia.orgresearchgate.net This method is highly effective for modifying the properties of a base polymer.
This compound and other brominated styrenes are used in graft polymerization to impart specific properties, such as flame resistance and impact strength, to other polymers. A common strategy involves the graft polymerization of a brominated styrene onto a rubbery polymer backbone, such as polybutadiene. google.com This is typically achieved using a free-radical process where an initiator like benzoyl peroxide is used to start the polymerization of the brominated styrene in the presence of the backbone polymer. google.com The resulting graft copolymer combines the toughness of the rubbery core with the rigidity and flame-retardant properties of the poly(bromostyrene) grafts. google.com These materials are valuable as moldable, flame-resistant thermoplastic resins. google.comgoogleapis.com Grafted polymers can also act as compatibilizers, improving the interfacial adhesion between otherwise immiscible polymers in a blend. graftpolymer.com
Control over Polymer Architecture and Conformation
The strategic placement of bromine atoms on the styrene ring in this compound offers unique opportunities for post-polymerization modification and for directing the polymer's three-dimensional structure. Researchers have leveraged these reactive sites to construct polymers with a high degree of order and complexity.
Formation of Optically Active and Helical Polymer Structures
The synthesis of optically active polymers from achiral monomers is a significant challenge in polymer science. One successful approach involves the introduction of chiral side groups that can induce a preferred helical conformation in the polymer backbone. In the context of this compound, a multi-step synthesis strategy has been employed to achieve this.
The process begins with the synthesis of 2,5-di(4'-formylphenyl)styrene, which is accomplished through a Suzuki cross-coupling reaction between this compound and p-formylphenylboronic acid. This intermediate is then reacted with an optically pure chiral amine, such as (S)-α-methylbenzylamine or (R)-α-methylbenzylamine, via a condensation reaction. This step yields a pair of chiral nonracemic vinyl monomers.
Subsequent free-radical polymerization of these chiral monomers, initiated by agents like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), leads to the formation of optically active polymers. Spectroscopic analysis, including specific optical rotation, UV-Vis absorption, and circular dichroism, indicates that these polymers are likely to adopt a helical conformation with a predominant single-screw sense. The bulky p-terphenyl (B122091) groups resulting from this synthesis contribute to the thermal stability of the helical structure and can impart a "memory effect" to the main chain's chirality.
The ability to induce and maintain a helical structure is a significant finding, as it opens the door to creating novel materials with unique chiroptical properties for applications in areas like chiral separation and sensing.
Synthesis of Hyperbranched Polymer Systems
Hyperbranched polymers are a class of dendritic macromolecules characterized by their highly branched, three-dimensional structure, a high density of functional groups, and unique rheological and solubility properties. The synthesis of such complex architectures from this compound derivatives has been successfully demonstrated.
One notable method involves the use of a modified dibromostyrene monomer, 4-(5-hexynyloxy)-β,β-dibromostyrene, in a palladium-catalyzed cross-coupling reaction. This monomer can be considered an AB2 type, where the terminal alkyne (A) can react with the vinyl dibromide (B2) moieties of other monomers. This self-condensing vinyl polymerization leads to the formation of a soluble hyperbranched polymer.
The degree of branching in these systems can be influenced by the polymerization conditions. For instance, conducting the polymerization on a solid support has been shown to increase the degree of branching compared to solution polymerization. researchgate.net This is attributed to the monomer molecules being trapped in the vicinity of the growing polymer chain on the support, which increases the probability of reaction with the second bromine atom of the dibromovinyl groups. researchgate.net
Below is a table summarizing the properties of a hyperbranched polymer synthesized from a this compound derivative:
| Polymerization Method | Molecular Weight ( g/mol ) | Degree of Branching (%) | Reference |
| Solution Polymerization | 17,000-18,000 | 30-35 | researchgate.net |
| Solid-Supported Polymerization | 4,000-8,000 | 50-65 | researchgate.net |
This interactive table provides a summary of the molecular weight and degree of branching for poly(4-(5-hexynyloxy)-β,β-dibromostyrene) synthesized via different methods.
The development of hyperbranched polymers from this compound derivatives showcases the versatility of this compound in creating materials with potential applications in coatings, additives, and drug delivery systems.
Impact of Polymerization Conditions on Chiroptical Properties
The chiroptical properties of the optically active helical polymers derived from this compound are not solely dependent on the chiral side groups but are also significantly influenced by the conditions under which polymerization is carried out. Research has shown that both temperature and the nature of the solvent play crucial roles in determining the extent of helical chirality in the final polymer.
It has been observed that conducting the polymerization at higher temperatures can lead to a polymer with a larger helical chirality. Furthermore, the polarity of the solvent medium has a pronounced effect. Polymerizations carried out in more polar aromatic solvents tend to yield polymers with enhanced chiroptical properties. This suggests that the solvent interacts with the growing polymer chain in a way that favors the formation and stabilization of a more ordered helical structure.
These findings underscore the importance of carefully controlling the polymerization environment to fine-tune the chiroptical characteristics of the resulting polymers. This level of control is essential for the rational design of materials with specific optical activities for advanced applications.
Advanced Materials Applications of 2,5 Dibromostyrene and Its Polymers
Development of Polymeric Materials with Enhanced Performance
The incorporation of 2,5-dibromostyrene into polymer chains is a key strategy for creating materials with superior physical and chemical properties. The bromine substituents significantly influence the polymer's response to thermal stress and combustion, and alter its optical characteristics, making it a valuable additive or comonomer in advanced polymer systems.
Strategies for Thermal Stability Enhancement in Polymers
Research into brominated polystyrenes demonstrates their enhanced stability. For instance, poly(dibromostyrene) shows significant thermal stability, with weight loss only beginning at high temperatures. diva-portal.org This makes it suitable for use in high-temperature applications where other polymers might degrade. nih.gov One strategy to further improve thermal stability involves minimizing halogen atoms on the polymer's aliphatic backbone, as aromatic halogens are significantly more stable at high temperatures. organic-chemistry.org
The thermal properties of polymers derived from dibromostyrene are critical for their application in demanding environments. Data from thermogravimetric analysis (TGA) quantifies this stability.
| Polymer Name | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) | 50% Weight Loss Temp. (°C) | Glass Transition Temp. (Tg) (°C) |
|---|---|---|---|---|
| PDBS-80™ | 368 | 378 | 404 | 144 |
| Firemaster® PBS-64HW | 356 | 371 | 401 | 156 |
Furthermore, when this compound is incorporated into thermosetting resins, it contributes to a high glass transition temperature in the final cured product, which is essential for maintaining structural integrity at elevated temperatures. researchgate.net
| Formulation Component A | Formulation Component B(I) | Tg (DMA, °C) | Tg (TMA, °C) |
|---|---|---|---|
| MAA capped PPE (70 wt%) | Dibromostyrene (28 wt%) | 197 | 175 |
| MAA capped PPE (40 wt%) | Dibromostyrene (40 wt%) | 199 | 192 |
Incorporation into Flame Retardant Polymer Systems
One of the primary applications of this compound is as a monomer for producing inherently flame-retardant polymers. researchgate.netwiley-vch.de Poly(dibromostyrene), which contains approximately 59% bromine by weight, is a polymeric flame retardant (PFR) used as an additive to impart flame resistance to various plastics. epa.govsigmaaldrich.com Unlike small-molecule additives which can leach out over time, polymeric flame retardants are locked into the material, providing durable performance. wiley-vch.de
During combustion, the bromine atoms are released and act as radical scavengers in the vapor phase, interrupting the chemical reactions of the fire. This mechanism is highly effective in extinguishing flames. For this reason, polymers of dibromostyrene are blended into thermoplastic resins intended for applications with stringent fire safety standards, such as electronic enclosures and building materials. sigmaaldrich.comwikipedia.org
Poly(dibromostyrene) is often used in conjunction with synergists, such as antimony trioxide or sodium antimonate, which enhance its flame-retardant efficiency. rsc.org It is a component in commercial flame retardant products and is formulated into high-temperature engineering plastics like polyphthalamides (PPA) and polyesters. nih.govrsc.org
| Trade Name | Chemical Description | Key Features |
|---|---|---|
| Firemaster® CP-44HF | Copolymer of dibromostyrene | Low molecular weight, polymeric, good flow |
| Firemaster® PBS-64HW | Poly(dibromostyrene) | Polymeric, higher glass transition temperature than PDBS-80 |
| PDBS-80 | Poly(dibromostyrene) | Standard polymeric flame retardant |
The development of copolymers, such as dibromostyrene-butadiene or dibromostyrene-styrene-butadiene terpolymers, allows for the creation of materials that combine flame retardancy with other desirable properties like elasticity and processability. wikipedia.org
Role in Integrated Photonic Systems
In the field of integrated photonics, materials with a high refractive index (n > 1.50) are essential for creating compact and efficient devices like waveguides, modulators, and sensors. A high refractive index allows for stronger light confinement, enabling the miniaturization of photonic circuits. researchgate.net
Polymers containing halogen atoms, particularly bromine, are known to exhibit a higher refractive index. The high atomic weight and high polarizability of bromine atoms increase the molar refractivity of the polymer, which in turn elevates its refractive index. Consequently, this compound is a valuable monomer for synthesizing high-refractive-index polymers (HRIPs).
Patents describe the use of dibromostyrene as a comonomer in aromatic vinyl compounds to produce resins with a high refractive index for optical applications. By polymerizing or copolymerizing this compound, it is possible to create materials with tailored optical properties suitable for fabricating components of photonic integrated circuits (PICs). researchgate.netrsc.org These materials offer a cost-effective and processable alternative to traditional inorganic materials used in photonics.
Functional Polymers for Electronic and Optical Applications
The chemical reactivity of the bromine atoms in this compound makes it a versatile building block for synthesizing a wide range of functional polymers. Through chemical modification, the dibromostyrene unit can be transformed into complex structures with tailored electronic and photophysical properties, leading to applications in organic electronics and advanced optical materials.
Contributions to Organic Electronics Components
This compound is a key precursor for the synthesis of π-conjugated polymers and oligomers, which are the active materials in many organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The two bromine atoms on the styrene (B11656) ring serve as reactive "handles" that can be selectively replaced with other functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. diva-portal.orgrsc.org
These synthetic methods allow for the precise construction of complex molecular architectures. For example, this compound can be reacted with arylboronic acids (in a Suzuki coupling) to extend the conjugated system, thereby tuning the electronic properties (e.g., the bandgap) of the resulting material. researchgate.netsigmaaldrich.com Research has demonstrated the site-selective coupling of dibromostyrene, where one bromine atom is reacted preferentially over the other, enabling the step-wise construction of well-defined, unsymmetrical polymers. diva-portal.org This level of synthetic control is crucial for developing new generations of organic semiconductors with optimized performance for electronic applications.
Design and Synthesis of Luminescent Liquid Crystalline Polymers
Researchers have utilized this compound as a foundational scaffold to design and synthesize novel luminescent liquid crystalline polymers (LLCPs). These materials combine the ordered structures of liquid crystals with the light-emitting properties of fluorescent molecules, making them promising for applications in displays and optical sensors.
In one notable study, this compound was used as the starting material to create more complex monomers. Through a Suzuki cross-coupling reaction, the bromine atoms were replaced with bulky, functional side groups to produce monomers M1 (2,5-bis[(4′,4″-dibutyloxy)tetraphenylphthalate]styrene) and M2 (2,5-bis[(4′,4″-dibutyloxy)tetraphenylethylene]styrene).
These monomers were then polymerized. While monomer M1 could be homopolymerized to yield polymer P0 , monomer M2 could only be copolymerized with another monomer, [2,5-di(hexyl formate)]styrene, to produce a series of copolymers (Pns ). The resulting polymers exhibited liquid crystalline behavior, specifically a columnar phase, where the molecules self-assemble into ordered columns.
A key finding was the difference in luminescent properties. While the monomer M1 and its corresponding homopolymer P0 were only weakly emissive, monomer M2 and its copolymers Pns showed strong solid-state fluorescence. This highlights how the specific molecular design, originating from the this compound platform, directly controls the functional properties of the final polymer.
| Material | Description | Liquid Crystal Phase | Solid-State Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| M1 | Monomer | None | Non-emissive |
| M2 | Monomer | None | 27.7% |
| P0 | Homopolymer of M1 | Columnar (ColH) | 2.0% |
| Pns | Copolymers of M2 | Columnar (ColH) | 18.0% – 45.1% |
Hybrid Polymer Layers and Optoelectronic Potential
The incorporation of this compound into polymers designed for optoelectronic applications is a subject of scientific exploration, particularly in the development of materials for Polymer Light-Emitting Diodes (PLEDs). The bromine atoms on the styrene monomer provide reactive sites for further chemical modifications, such as Suzuki cross-coupling reactions. This allows for the synthesis of complex, conjugated polymers with tailored electronic and optical properties.
Research has demonstrated the synthesis of novel mesogen-jacketed liquid crystalline polymers starting from this compound. For instance, poly{2,5-bis[(5-tert-butylphenyl)-1,3,4-oxadiazole]styrene} has been synthesized and investigated as a light-emitting layer in PLEDs, which were found to emit blue light. This highlights the role of this compound as a foundational building block for creating polymers with specific light-emitting characteristics suitable for electronic devices.
The concept of hybrid polymer layers involves dispersing functional materials, such as upconversion nanoparticles (UCNPs) or other chromophores, within a polymer matrix to create a composite material with enhanced or novel optoelectronic properties. frontiersin.org While direct studies on hybrid layers using a pure poly(this compound) matrix are not extensively detailed in available literature, the principles can be applied. A polymer derived from this compound could serve as a host matrix for various optically active guests. The high refractive index of brominated polymers can be advantageous in managing light within an optoelectronic device. Furthermore, the polymer backbone itself can be rendered emissive, as seen in derivatives used for blue PLEDs. sigmaaldrich.com
The development of such hybrid materials focuses on combining the processability and mechanical stability of the polymer with the unique optical and electronic properties of the embedded materials. mdpi.com This strategy aims to create materials for applications ranging from light conversion layers in solar cells to active layers in light-emitting devices. frontiersin.orgmdpi.com
Polymer Blends and Nanocomposites
The blending of this compound (or its polymer, poly(this compound)) with other polymers is a strategy used to create materials with specific performance characteristics, particularly for applications in electronics where thermal stability and dielectric properties are critical.
One area of investigation involves blending this compound monomer with functionalized poly(phenylene ether) (PPE) resins to create thermosetting materials for printed circuit boards. In these systems, a methacrylate-capped PPE resin is dissolved in a mixture of vinyl monomers, including dibromostyrene, and then cured. The resulting laminates exhibit high glass transition temperatures (Tg), which is a crucial property for electronic substrates. The dibromostyrene is incorporated to enhance flame retardancy and modify the dielectric properties of the final thermoset.
A study formulated several resins by dissolving a methacrylate-capped PPE in various vinyl monomers. The compositions were then used to impregnate E-glass cloth, which was subsequently cured to form laminates. The properties of these laminates, including their glass transition temperatures as measured by Dynamic Mechanical Analysis (DMA) and Thermomechanical Analysis (TMA), were evaluated.
Table 1: Properties of Methacrylate-Capped PPE Resin Blends with Dibromostyrene This table presents data on thermoset formulations containing a methacrylate-capped poly(phenylene ether) (PPE) resin blended with dibromostyrene and other co-monomers. The glass transition temperature (Tg) was measured to assess the thermal performance of the resulting laminates.
| Formulation ID | Component A: MAA capped PPE (wt%) | Component B(I): Dibromostyrene (wt%) | Component B(II) (wt%) | Tg (DMA, °C) | Tg (TMA, °C) |
| 1 | 70 | 28 | - | 197 | 175 |
| 2 | 40 | 40 | 17 (Triallylisocyanurate) | 199 | 192 |
| 3 | 40 | 40 | 17 (Triallylmesate) | 194 | 188 |
Polymer nanocomposites incorporating this compound have been developed, primarily to enhance the flame retardancy of polystyrene. These materials combine the polymer matrix with nano-scale fillers, such as organically-modified montmorillonite (B579905) clay, to achieve superior properties compared to the virgin polymer. uh.edu
In this approach, an organically-modified clay is prepared using ammonium (B1175870) salts that contain an oligomeric material consisting of vinylbenzyl chloride, styrene, and dibromostyrene. mdpi.com The presence of dibromostyrene introduces bromine into the nanocomposite structure, which acts as a flame retardant. The synergy between the nano-dimensionally dispersed clay and the bromine-containing oligomer leads to significant improvements in fire resistance. mdpi.com
Research has shown that polystyrene nanocomposites prepared with these modified clays (B1170129) exhibit enhanced thermal stability and reduced flammability. mdpi.com The nanocomposites, prepared via both bulk polymerization and melt blending, were analyzed using various techniques. Bulk polymerization was found to produce nanocomposites with a reduced peak heat release rate (PHRR) and reduced total heat release, along with improved thermal stability. mdpi.com These enhancements were achieved with clay loadings as low as 3% and bromine content below 4%. mdpi.com
The thermal stability of the nanocomposites, as measured by thermogravimetric analysis (TGA), generally increases with higher clay content. The onset temperature of degradation (T10) and the temperature at 50% degradation (T50) are key parameters used to evaluate this property.
Table 2: Thermal Stability of Polystyrene Nanocomposites with Bromine-Containing Clays This table summarizes the thermal degradation temperatures for polystyrene (PS) nanocomposites. The nanocomposites were prepared with varying amounts of organically-modified clays that contain different percentages of bromine, derived from a dibromostyrene terpolymer.
| Clay Type (Bromine Content) | Clay Loading (%) | Onset Degradation Temp (T10, °C) | 50% Degradation Temp (T50, °C) |
| ter-1-clay (4% Br) | 1 | 358 | 412 |
| ter-1-clay (4% Br) | 3 | 370 | 420 |
| ter-1-clay (4% Br) | 5 | 374 | 422 |
| ter-3-clay (23% Br) | 1 | 362 | 415 |
| ter-3-clay (23% Br) | 3 | 370 | 421 |
| ter-3-clay (23% Br) | 5 | 374 | 423 |
Spectroscopic Characterization Techniques for 2,5 Dibromostyrene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for analyzing the structure of 2,5-dibromostyrene and its derivatives at the atomic level.
1H NMR for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. In this compound, the chemical shifts and coupling patterns of the vinyl and aromatic protons provide a unique fingerprint of the molecule. For instance, the aromatic protons typically appear as multiplets in the range of 7.00-7.22 ppm. doi.org The vinyl group protons also exhibit characteristic signals.
In derivatives of this compound, such as 3,5-dibromostyrene, the proton coupling constants can offer insights into the conformational preferences of the molecule. cdnsciencepub.com For example, the coupling between specific protons can indicate their relative spatial orientation. cdnsciencepub.com
Table 1: Representative ¹H NMR Data for Styrenic Compounds
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | 7.22 (d, 2H, Ar-H), 7.00 (d, 7H, Ar-H), 6.88 (m, 4H, Ar-H) doi.org |
| 3,5-Dibromostyrene | Not specified | J-coupling of +157 mHz between specific protons cdnsciencepub.com |
| 2-Phenylazacyclopropene | Not specified | Used as a precursor in synthesis, NMR data not detailed google.com |
This table is for illustrative purposes and specific values can vary based on experimental conditions.
13C NMR for Carbon Backbone Elucidation and Copolymer Randomness
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum reveals distinct signals for the vinyl carbons and the aromatic carbons, including those directly bonded to bromine atoms.
In the context of copolymers derived from this compound, ¹³C NMR is a crucial technique for determining the randomness of the copolymer chains. icm.edu.pl The distribution of monomer units along the polymer backbone can be elucidated by analyzing the chemical shifts of the carbon atoms. researchgate.netiupac.org For example, in ethylene-propylene copolymers, the sequence distribution (dyads, triads, and tetrads) can be determined from the ¹³C NMR spectra. researchgate.net Similarly, for copolymers of this compound, the arrangement of the dibromostyrene units within the polymer chain can be investigated, providing insights into the polymerization mechanism and the resulting material properties. icm.edu.pluniversiteitleiden.nl
Table 2: Illustrative ¹³C NMR Data for Dibromo-Aromatic Compounds
| Compound | Solvent | Key Chemical Shifts (δ) in ppm |
| 2,5-Dibromothiophene | Not specified | Signals characteristic of the dibrominated thiophene (B33073) ring chemicalbook.com |
| 2,5-Dibromotoluene | Not specified | Signals for aromatic carbons and the methyl carbon chemicalbook.com |
| 1,4-Dibromo-2,5-bis(decyloxy)benzene | Not specified | Signals for brominated aromatic carbons and decyloxy side chains spectrabase.com |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR, are essential for identifying the functional groups present in this compound and its derivatives.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups in a molecule by measuring the absorption of infrared radiation. studymind.co.ukuwo.ca Different bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. tsfx.edu.au For this compound, the FTIR spectrum would show characteristic absorption bands for the C-H stretching and bending vibrations of the vinyl group and the aromatic ring, as well as the C=C stretching of the double bond and the aromatic ring. The C-Br stretching vibrations are also expected in the fingerprint region of the spectrum. wpmucdn.com
In the analysis of derivatives and polymers, FTIR can confirm the incorporation of the this compound monomer and the presence of other functional groups introduced during chemical modifications. researchgate.net
Table 3: General FTIR Absorption Regions for Key Functional Groups
| Functional Group | Vibration Type | Position (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Variable |
| Alkene C-H | Stretch | 3100 - 3000 | Variable |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Variable |
| C=C (Alkene) | Stretch | 1680 - 1620 | Variable |
| C-Br | Stretch | < 700 | Strong |
This table is based on general spectroscopic data. wpmucdn.com
Attenuated Total Reflectance (ATR-FTIR) Applications
Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that simplifies the analysis of solid and liquid samples, often requiring minimal to no sample preparation. japer.in ATR-FTIR is particularly useful for analyzing polymers and films derived from this compound. tandfonline.com The technique allows for the direct measurement of the sample's surface, providing information about the chemical composition and structure. edinst.comnih.gov This is advantageous for monitoring chemical reactions, identifying surface modifications, or analyzing the bulk material of polymeric products. researchgate.netmdpi.com For instance, ATR-FTIR has been employed to study the composition of various polymeric materials, including those containing brominated compounds. tandfonline.comtandfonline.com
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule. azooptics.com For this compound and its derivatives, these techniques can be used to study their chromophoric and fluorescent properties.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* electronic transitions within the aromatic ring and the vinyl group. msu.edu The position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring and the solvent polarity.
Derivatives of this compound can be designed to exhibit specific fluorescence properties. nih.gov For example, the incorporation of this compound into larger conjugated systems or polymers can lead to materials with interesting photophysical properties, which can be characterized by fluorescence spectroscopy. google.com The emission wavelength and quantum yield are key parameters determined from these studies. units.it
UV-Vis Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic absorption properties of this compound derivatives and their polymers. researchgate.net This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. libretexts.org
In the study of polymers derived from this compound, UV-Vis spectroscopy is used to confirm the incorporation of chromophoric units and to study the electronic structure of the resulting materials. For instance, in the synthesis of optically active polymers based on 2,5-di(4'-formylphenyl) styrene (B11656), a derivative of this compound, UV-Vis absorption spectra, along with other data, suggested the formation of a helical polymer conformation. researchgate.netepa.gov The spectra of these polymers provide information on the π-π* transitions within the aromatic and vinyl groups. The appearance and position of absorption bands can be influenced by the solvent polarity and the conformation of the polymer chain. For example, the analysis of chiral-achiral random copolymers of fluorene (B118485) derivatives in solution showed thermo-reversible changes in the UV-visible absorption spectra, indicating conformational changes in the polymer backbone. researchgate.net
Table 1: Representative UV-Vis Absorption Data for a Polymer Derived from a this compound Derivative
| Sample | Solvent | Key Absorption Features | Reference |
|---|---|---|---|
| Poly(+)-2,5-di{4'-[(N-(S)-α-methylbenzylimine)methylene]phenyl]}styrene | THF | Provides evidence for helical conformation | researchgate.net |
| Chiral-achiral fluorene copolymer | THF/Methanol | Thermo-reversible absorption changes | researchgate.net |
Circular Dichroism (CD) Spectroscopy for Chiral Systems
Circular Dichroism (CD) spectroscopy is an essential tool for investigating the chiroptical properties of chiral polymers derived from this compound. researchgate.net This technique measures the differential absorption of left- and right-circularly polarized light, which is non-zero only for chiral molecules. It is particularly useful for studying the secondary structure, or helicity, of polymers in solution and in the solid state. nih.govrsc.org
For polymers synthesized from chiral derivatives of this compound, CD spectroscopy has been instrumental in demonstrating the adoption of a preferred helical screw sense in the polymer backbone. researchgate.net For example, polymers prepared from (+)-2,5-di{4'-[(N-(S)-α-methylbenzylimine)methylene]phenyl]}styrene, which was synthesized from this compound, exhibited CD signals indicative of a helical conformation. researchgate.netresearchgate.net The intensity and sign of the CD signals are highly sensitive to the polymer's stereoregularity, the solvent, and the temperature, reflecting changes in the helical structure. researchgate.netrsc.org In some cases, the helical chirality formed during polymerization is thermally stable and can be retained, a phenomenon known as a "memory effect". researchgate.net
Table 2: Chiroptical Properties of Polymers from this compound Derivatives
| Polymer System | Key CD Spectroscopy Finding | Significance | Reference |
|---|---|---|---|
| Helical polymers from 2,5-di(4'-formylphenyl) styrene derivative | Indication of a predominant helical screw sense | Confirms induced chirality in the polymer backbone | researchgate.netresearchgate.net |
| Chiral side chain polyfluorene copolymers | Opposite sign CD spectra depending on the backbone structure | Reveals sensitivity of chiroptical properties to monomer structure | nih.gov |
Fluorescence Spectroscopy for Luminescent Properties
Fluorescence spectroscopy is used to characterize the emissive properties of luminescent polymers and copolymers incorporating this compound units. acs.orgmdpi.com This technique involves exciting a sample with light of a specific wavelength and measuring the spectrum of the emitted light. edinst.com It provides information on the fluorescence quantum yield, emission wavelength, and energy transfer processes within the material. polimi.it
Derivatives of this compound have been used to create luminescent liquid crystalline polymers. acs.org For example, copolymers (Pns) of 2,5-bis[(4′,4″-dibutyloxy)tetraphenylethylene]styrene and [2,5-di(hexylformate)]styrene were synthesized and found to exhibit strong solid-state fluorescence. acs.org The fluorescence quantum yield (ΦF) of these copolymers was found to increase with a higher content of the emissive monomer, reaching up to 45.1%. acs.org In contrast, a related homopolymer (P0) was only weakly emissive, highlighting how copolymerization can be a strategy to enhance luminescent properties. acs.org The study of these materials is crucial for applications in organic electronics and light-emitting devices. lookchem.com
Table 3: Luminescent Properties of Copolymers Derived from this compound
| Polymer | Monomer Composition | Solid-State Fluorescence Quantum Yield (ΦF) | Key Finding | Reference |
|---|---|---|---|---|
| P0 | Homopolymer of 2,5-bis[2-(4,4′-dibutyloxy)tetraphenylphthalate]styrene | 2.0% | Weakly emissive | acs.org |
| Pns | Copolymers of M2* and [2,5-di(hexylformate)]styrene | 18.0–45.1% | Strongly emissive; ΦF depends on composition | acs.org |
*M2 = 2,5-bis[(4′,4″-dibutyloxy)tetraphenylethylene]styrene
X-ray Diffraction (XRD) and Morphological Analysis
X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of materials. icdd.comuc.edu For polymers derived from this compound, XRD is employed to determine the degree of crystallinity and to characterize the organization of polymer chains in various phases, including liquid crystalline and nanocomposite structures. acs.orgmarquette.edu
Analysis of Polymer Crystallization and Liquid Crystalline Phases
XRD is a primary tool for identifying the presence and nature of crystalline and liquid crystalline phases in polymeric materials. medcraveonline.comresearchgate.net The diffraction pattern of a semi-crystalline polymer consists of sharp peaks superimposed on a broad amorphous halo. researchgate.netrad-proceedings.org The positions and intensities of these peaks provide information about the crystal lattice structure, while the relative areas of the crystalline peaks and the amorphous halo can be used to estimate the percent crystallinity. niscpr.res.inmdpi.com
In the context of this compound derivatives, XRD has been used to confirm the formation of liquid crystalline phases. acs.org For instance, a series of copolymers synthesized from a this compound derivative were shown by variable-temperature 1D wide-angle X-ray diffraction to exhibit a columnar liquid crystal (ColH) phase. acs.org Liquid crystals represent a state of matter with properties between those of a conventional liquid and a solid crystal, often exhibiting long-range orientational order. medcraveonline.comdakenchem.com The ability to form such ordered phases is critical for applications in displays and advanced optical materials. nih.gov
Table 4: XRD Analysis of Polymer Phases
| Polymer System | Phase Identified by XRD | Significance | Reference |
|---|---|---|---|
| Copolymers from a this compound derivative (Pns) | Columnar Liquid Crystal (ColH) | Confirms the formation of a highly ordered liquid crystalline phase | acs.org |
| Polyethylene | Orthorhombic crystal structure | Provides a reference for a typical semi-crystalline polymer diffraction pattern | mdpi.com |
Structural Characterization of Nanocomposites
XRD is also vital for the structural characterization of polymer nanocomposites, where a filler material is dispersed in a polymer matrix. marquette.edu When this compound is incorporated into polymers to form nanocomposites, for example with organically-modified clays (B1170129), XRD is used to assess the dispersion of the clay layers within the polymer. marquette.edu
The technique can distinguish between different types of nanocomposite structures:
Intercalated: The polymer chains penetrate between the clay layers, increasing the interlayer spacing (d-spacing), which is observed as a shift of the diffraction peak to a lower angle. marquette.edu
Exfoliated: The clay layers are completely separated and individually dispersed in the polymer matrix, resulting in the disappearance of the characteristic diffraction peak. marquette.edu
Immiscible: The clay layers remain as aggregates, and the XRD pattern is unchanged from that of the original clay. marquette.edu
In studies of polystyrene nanocomposites containing dibromostyrene, the absence of an XRD peak suggested either an exfoliated system or a disordered immiscible system. marquette.edu However, it was also noted that the presence of bromine could absorb the X-ray radiation, potentially masking a peak. marquette.edu
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the effect of temperature on the properties of materials. researchgate.netnetzsch.com These methods are applied to polymers of this compound to determine their thermal stability, glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. marquette.edunih.govrsc.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of polymers. For polystyrene nanocomposites containing dibromostyrene, TGA was used to show improved thermal stability compared to the virgin polymer. marquette.edu
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is used to detect thermal transitions such as the glass transition, crystallization, and melting. researchgate.net For polymers, the glass transition temperature (Tg) is a key parameter, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. netzsch.com DSC studies on chiral polymers have been used to investigate the effect of additives on mesoscopic crystal domain ordering upon annealing. nih.gov A patent for the stabilization of dibromostyrene also presented a differential thermal analysis (DTA) curve, a technique closely related to DSC. google.com
Table 5: Thermal Analysis Data for Polymer Systems
| Technique | Polymer System | Key Finding | Reference |
|---|---|---|---|
| TGA | Polystyrene-clay nanocomposites with dibromostyrene | Improved thermal stability | marquette.edu |
| DSC | Chiral polymer thin films | Used to indicate mesoscopic crystal domain ordering | nih.gov |
| DTA | Dibromostyrene | Shows thermal transition behavior | google.com |
| DSC | Poly(azomethine-ether)s | Used to study thermotropic liquid crystalline properties | medcraveonline.com |
Chromatographic and Separation Techniques
Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. wikipedia.orgshimadzu.cz It separates molecules based on their hydrodynamic volume in solution. researchgate.net This analysis is critical for poly(this compound) as the molecular weight and its distribution (polydispersity) significantly impact the material's mechanical and physical properties. researchgate.net
In GPC, a dissolved polymer sample is passed through a column packed with porous gel beads. researchgate.net Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. shimadzu.cz A detector, often a refractive index (RI) detector, measures the concentration of the polymer as it elutes. lcms.cz
The resulting chromatogram is then used to determine various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netlcms.cz A calibration curve, typically generated using polystyrene standards of known molecular weights, is required for this calculation. wikipedia.orglcms.cz A PDI value close to 1 indicates a narrow molecular weight distribution, while larger values signify a broader distribution. researchgate.net
Table 2: Example GPC Data for Poly(this compound) Samples
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PDBS-1 | 45,000 | 63,000 | 1.4 |
| PDBS-2 | 52,000 | 88,400 | 1.7 |
| PDBS-3 | 38,000 | 57,000 | 1.5 |
This table presents hypothetical data for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov For the analysis of this compound, GC-MS is particularly useful for identifying and quantifying its derivatization products. mdpi.com
Often, chemical derivatization is necessary to make the analytes more volatile and thermally stable for GC analysis. jfda-online.comsigmaaldrich.com This involves chemically modifying the analyte to a form that is more suitable for the chromatographic environment. jfda-online.com Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.comresearchgate.net
In the context of this compound, if it were to be incorporated into a more complex molecule or if its reaction products were being studied, GC-MS would be the method of choice. The gas chromatograph separates the different components of a mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "fingerprint" allowing for the identification of the compound.
For example, if this compound were reacted to form an alcohol derivative, this could be further derivatized with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a more volatile tert-butyldimethylsilyl (TBDMS) ether, which can then be readily analyzed by GC-MS. sigmaaldrich.com
Table 3: Hypothetical GC-MS Data for a Derivatized Product of this compound
| Retention Time (min) | Major Mass Fragments (m/z) | Tentative Identification |
| 12.5 | 317, 259, 75 | TBDMS derivative of 2-(2,5-dibromophenyl)ethanol |
This table presents hypothetical data for illustrative purposes.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Electron Microscopy for Microstructural Examination (SEM)
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a sample's surface topography and morphology. mdpi.com It works by scanning the surface with a focused beam of high-energy electrons. mdpi.com The interaction of the electrons with the atoms in the sample produces various signals that contain information about the surface, including secondary electrons, backscattered electrons, and characteristic X-rays. mdpi.com
For materials derived from this compound, such as polymers or composites, SEM is invaluable for examining their microstructure. researchgate.netresearchgate.net It can reveal details about the surface texture, porosity, and the dispersion of any fillers or additives within a polymer matrix. mdpi.com For instance, in a composite material containing poly(this compound), SEM could be used to visualize the interface between the polymer and the reinforcing material.
The magnification in SEM can range from low magnifications of around 20x to high magnifications exceeding 100,000x, allowing for the observation of features from the millimeter to the nanometer scale. scielo.org When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also provide elemental analysis of the sample's surface. mdpi.com This would be particularly useful for confirming the presence and distribution of bromine in a poly(this compound) sample. The technique of Electron Backscatter Diffraction (EBSD) can also be employed within an SEM to provide crystallographic information about the sample. qatm.com
Computational Studies and Theoretical Insights
Electronic Structure Calculations
The electronic structure of a molecule governs its physical and chemical behavior. Computational methods are essential tools for probing these characteristics at the atomic level. aps.orgscispace.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules like 2,5-dibromostyrene. scispace.comresearchgate.net DFT methods are, in principle, exact and offer a balance between accuracy and computational cost, making them suitable for a wide range of applications. aps.orgscispace.comfrontiersin.org These methods are used to predict various molecular properties, including bond lengths, binding energies, and electronic spectra. aps.org The accuracy of DFT calculations is dependent on the chosen exchange-correlation functional, which approximates the complex interactions between electrons. aps.org
Recent advancements in DFT include the development of more precise functionals and the integration with multiscale computational frameworks, enhancing the prediction of properties like excited-state energies and reaction barriers. mdpi.com For instance, DFT-derived atomic charges are utilized in machine learning models to predict reaction yields and regioselectivity with significant accuracy. mdpi.com
Table 1: Key Aspects of DFT in Molecular Analysis
| Feature | Description | Relevance to this compound |
|---|---|---|
| Electronic Structure | Provides a detailed description of electron distribution and energy levels. | Understanding reactivity, aromaticity, and the influence of bromine substituents. |
| Reaction Mechanisms | Helps in elucidating the step-by-step pathway of chemical reactions. frontiersin.org | Predicting polymerization behavior and products of addition reactions to the vinyl group. |
| Spectroscopic Properties | Simulates spectra (e.g., IR, NMR) to aid in experimental characterization. | Correlating calculated vibrational frequencies with experimental data for structural confirmation. |
| Material Properties | Predicts properties of polymers derived from the monomer. | Assessing the potential of poly(this compound) for various applications. |
Semi-Empirical Methods and Model Calculations (e.g., AM1)
Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster, albeit less accurate, alternative to ab initio calculations like DFT. uni-muenchen.deiastate.edu These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations, making them suitable for very large molecules. wikipedia.org The AM1 model, based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, was developed to overcome some of the shortcomings of its predecessor, MNDO, particularly in reproducing hydrogen bonds. uni-muenchen.deresearchgate.net
These methods are parameterized to reproduce experimental data like heats of formation and dipole moments. wikipedia.org While they have been largely superseded by DFT for high-accuracy calculations, they remain useful for initial conformational searches and for studying large systems where DFT would be computationally prohibitive. iastate.eduwikipedia.org
Table 2: Comparison of Computational Methods
| Method | Basis | Key Features | Common Applications |
|---|---|---|---|
| Density Functional Theory (DFT) | Electron Density | High accuracy for a reasonable computational cost. aps.org | Electronic structure, reaction mechanisms, spectroscopic properties. frontiersin.orgmdpi.com |
| AM1 (Austin Model 1) | Hartree-Fock with empirical parameters | Fast computation, suitable for large molecules. uni-muenchen.dewikipedia.org | Conformational analysis, initial screening of molecular properties. wikipedia.org |
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. e-bookshelf.desathyabama.ac.in Molecular dynamics (MD) simulations, a key component of molecular modeling, are used to study the time-dependent behavior of molecular systems. nih.gov These simulations can provide insights into the conformational flexibility of this compound and the dynamics of its interactions with other molecules or surfaces. nih.govutoronto.ca
In the context of materials science, MD simulations can be used to predict the bulk properties of polymers derived from this compound. By simulating the interactions between polymer chains, it is possible to estimate properties such as the glass transition temperature and mechanical strength.
Prediction of Reaction Mechanisms and Pathways
Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. libretexts.org Computational methods, particularly DFT, are powerful tools for predicting reaction pathways and identifying transition states. frontiersin.org For this compound, this could involve studying the mechanism of its polymerization, including the initiation, propagation, and termination steps.
Computational analysis can help to determine the preferred reaction pathways by calculating the activation energies for different potential routes. mdpi.com This information is invaluable for optimizing reaction conditions to favor the desired product. Furthermore, machine learning models are increasingly being used in conjunction with computational chemistry to predict reaction outcomes with high accuracy. nih.govfrontiersin.orgresearchgate.net
Conformational Analysis and Chiroptical Property Prediction
Even seemingly simple molecules like this compound can exist in different spatial arrangements, or conformations, due to rotation around single bonds. scribd.com Conformational analysis aims to identify the most stable conformations and the energy barriers between them. scribd.com This is often done using a combination of fast semi-empirical methods for an initial search, followed by more accurate DFT calculations for refining the energies of the most stable conformers. mdpi.com
While this compound itself is not chiral, computational methods can be used to predict the chiroptical properties (e.g., optical rotation) of chiral derivatives. mdpi.com The agreement between calculated and experimental chiroptical properties can serve as a validation of the conformational analysis. mdpi.com
Elucidation of Intermolecular Interactions and Material Properties
The properties of materials derived from this compound, such as polymers, are determined by the interactions between the individual molecules. researchgate.net Computational methods can be used to study these intermolecular interactions, which include van der Waals forces, dipole-dipole interactions, and, in some cases, halogen bonding.
By understanding these interactions, it is possible to predict the macroscopic properties of the resulting materials. For example, the strength of intermolecular forces will influence the melting point, boiling point, and solubility of the material. For polymers, these interactions are critical in determining the mechanical and thermal properties. researchgate.net
Future Research Directions and Emerging Trends
Advancements in Stereoselective Synthesis and Derivatization
The future of 2,5-dibromostyrene chemistry is intrinsically linked to the ability to control its three-dimensional structure during synthesis and subsequent modifications. Stereoselective synthesis, which selectively produces one stereoisomer of a molecule, is a key area of development. While research directly on the stereoselective synthesis of this compound derivatives is specific, broader advancements in synthetic organic chemistry offer a clear roadmap for future exploration.
Current research in related fields demonstrates powerful techniques that could be adapted for this compound. For instance, photocatalytic methods have been successfully used for the E → Z isomerization of similar halogenated alkenes, achieving high stereoselectivity in the synthesis of β-fluorostyrene derivatives using iridium photocatalysts. This approach could be investigated to control the geometry of derivatives at the vinyl group of this compound. Furthermore, the stereoselective construction of complex moieties like 2-amino-1,3-diols from terpene-based starting materials highlights the power of using chiral auxiliaries and stereoselective aminohydroxylation processes. beilstein-journals.org Such strategies could be envisioned for transforming the vinyl group of this compound into complex, chiral functional groups.
Future research will likely focus on:
Chiral Catalysis: Employing chiral transition metal catalysts or organocatalysts to achieve enantioselective reactions at the double bond, such as asymmetric hydrogenation, epoxidation, or dihydroxylation.
Substrate Control: Modifying the this compound molecule with chiral auxiliaries that direct the stereochemical outcome of a reaction before being removed.
Advanced Methodologies: Applying novel synthetic methods, such as ultrasound-promoted reactions which have been used for the stereoselective synthesis of chalcone (B49325) derivatives at ambient temperatures, to the derivatization of this compound.
Innovations in Catalytic Systems for Functionalization
The two bromine atoms and the vinyl group on the this compound ring offer multiple sites for functionalization. Innovations in catalysis are crucial for selectively modifying the molecule to create novel derivatives. The trend is moving away from stoichiometric reagents towards more efficient, selective, and recyclable catalytic systems.
Recent breakthroughs in catalysis offer exciting possibilities. Cobalt(III)-catalyzed systems, particularly with Salox ligands, have shown remarkable efficiency in enantioselective C-H functionalization to construct chiral molecules. snnu.edu.cn Such a strategy could be adapted to functionalize the C-H bonds on the aromatic ring of this compound. Similarly, NiH-catalyzed functionalization of olefins, which can involve a "chain-walking" mechanism to functionalize remote positions, presents a powerful tool for reactions involving the vinyl group. nih.gov This field has benefited from ligand relay catalysis, where two different ligands cooperate to promote different steps of a reaction, a strategy that avoids the need to design a single, highly complex ligand. nih.gov
The merger of different catalytic modes is also a promising frontier. Dual catalytic systems combining transition-metal catalysis with visible-light photocatalysis enable novel radical-based transformations under mild conditions. researchgate.net For this compound, this could facilitate previously inaccessible cross-coupling reactions at the bromine or vinyl positions. Another area of innovation is the use of titanium-based radical catalysis, which offers complementary reactivity to traditional methods for cleaving and functionalizing chemical bonds under mild conditions. nih.gov
Future catalytic research for this compound functionalization will likely include the developments summarized in the table below.
| Catalytic System | Type of Reaction | Potential Application for this compound | Key Advantage |
|---|---|---|---|
| Cobalt(III)/Salox | Enantioselective C-H Functionalization snnu.edu.cn | Direct, asymmetric functionalization of aromatic C-H bonds. | High enantioselectivity for creating chiral centers. snnu.edu.cn |
| NiH-Catalysis with Ligand Relay | Migratory Hydrofunctionalization nih.gov | Complex functionalization of the vinyl group and potentially remote sites. | Avoids pre-generation of organometallic reagents and allows for challenging C-N/C-S bond formation. nih.gov |
| Dual Photoredox/Transition Metal Catalysis | Radical-based Cross-Coupling researchgate.net | Functionalization at C-Br bonds or the vinyl group under mild conditions. | Environmentally benign methodology operating through a radical pathway. researchgate.net |
| Titanium(III)/Titanium(IV) Redox Catalysis | Radical Generation for C-O, C-C bond cleavage/formation nih.gov | Novel transformations of derivatives, e.g., epoxide ring-opening. | Utilizes an abundant, low-toxicity metal with unique redox properties. nih.gov |
| Magnetic Nanoparticle-Supported Catalysts | Various C-H Functionalizations (e.g., C-C, C-N coupling) reading.ac.uk | Sustainable functionalization with easy catalyst recovery and reuse. | Facile recovery and outstanding recyclability, promoting green chemistry. reading.ac.uk |
Rational Design of High-Performance Polymeric Materials
Poly(this compound) is known primarily as a component of brominated flame retardant formulations. mdpi.com However, future research is aimed at the rational design of new polymeric materials where this compound serves as a versatile building block for high-performance applications beyond simple flame retardancy. Rational design involves deliberately engineering the molecular structure of a polymer to achieve a specific set of properties.
The presence of two bromine atoms per repeating unit provides a unique platform for post-polymerization modification, allowing for the fine-tuning of material properties. This is a significant advantage over simpler polymers like polystyrene. For example, the thermal stability and viscoelastic properties of polystyrene have been shown to increase with the addition of asphaltene fillers. researchgate.net A rational design approach for poly(this compound) would involve more precise, covalent modifications.
Future strategies will likely involve:
Copolymerization: Creating copolymers of this compound with other monomers to balance properties such as mechanical strength, thermal stability, and processability.
Post-Polymerization Functionalization: Using the C-Br bonds as handles for introducing new functional groups via cross-coupling reactions, which could impart optical, electronic, or self-healing properties.
Architectural Control: Synthesizing block copolymers or graft polymers to create nanostructured materials with ordered domains, useful for applications in membranes or electronics.
High-Performance Composites: Developing advanced composites where poly(this compound) or its derivatives act as a matrix or a functional filler, potentially enhancing flame retardancy and mechanical properties simultaneously. researchgate.net
The table below outlines potential strategies and target properties based on rational design principles, drawing analogies from research on other high-performance polymers. sci-hub.se
| Design Strategy | Modification Approach | Target Property Improvement | Potential Application |
|---|---|---|---|
| Enhanced Thermal Stability | Copolymerization with rigid aromatic monomers (e.g., from PAEKs) sci-hub.se | Increase Glass Transition Temperature (Tg) and decomposition temperature. | High-temperature electronics, aerospace components. |
| Controlled Refractive Index | Post-polymerization functionalization with polarizable groups. | Tailor optical properties for light management. | Optical films, lens materials. |
| Improved Mechanical Properties | Creation of cross-linked networks or composites with reinforcing fillers. | Increase tensile strength and modulus. sci-hub.se | Advanced structural composites. |
| Low Dielectric Constant | Incorporation of bulky, non-polar side chains via C-Br bonds. | Reduce dielectric constant and water sorption for microelectronics. sci-hub.se | Insulating layers in integrated circuits. |
Integration with Sustainable Chemical Processes
The chemical industry is undergoing a systemic transformation towards sustainability, driven by the principles of green chemistry. researchgate.netrsc.org Future research on this compound will be heavily influenced by this trend, focusing on minimizing environmental impact throughout the molecule's life cycle. This involves not only the synthesis of the monomer but also its polymerization and the ultimate fate of the resulting materials. sydney.edu.au
A key tenet of green chemistry is the use of catalysts to make processes more efficient and less wasteful. alliedacademies.org Catalysts can reduce energy consumption by allowing reactions to proceed under milder conditions and can increase selectivity to minimize the formation of byproducts. alliedacademies.org For this compound, this means replacing traditional synthetic methods with modern catalytic ones, such as those discussed in section 8.2.
Key areas for integrating sustainability include:
Greener Synthesis Routes: Developing pathways to this compound that start from renewable feedstocks, replacing petroleum-based sources. The development of biomass-derived chemicals is a major goal in sustainable chemistry. rsc.org
Atom Economy: Designing synthetic reactions that maximize the incorporation of atoms from the reactants into the final product, thus reducing waste.
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids, or performing reactions in solvent-free conditions. rsc.org
Recyclable Catalysts: Employing heterogeneous or magnetically recoverable catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. reading.ac.uk
Synergistic Approaches Combining Computational and Experimental Research
The synergy between computational chemistry and experimental work has become a powerful engine for innovation in chemical synthesis and materials science. uci.edu This combination allows for the rapid screening of ideas, a deeper understanding of reaction mechanisms, and the predictive design of molecules and materials with desired properties. For a versatile molecule like this compound, this synergistic approach is expected to accelerate discovery significantly.
Computational tools, particularly Density Functional Theory (DFT), can be used to model reaction pathways, predict the stability of intermediates, and calculate the expected selectivity of a reaction. uci.edu This insight can guide experimentalists in choosing the most promising reaction conditions, saving time and resources. For example, computational models can help design a catalyst for a specific transformation or predict how modifying a polymer's structure will affect its bulk properties. uci.edu
In the context of this compound, this synergy will be applied to:
Mechanism Elucidation: Using DFT calculations to understand the precise mechanisms of new catalytic functionalization or stereoselective derivatization reactions.
Catalyst Design: Computationally screening libraries of ligands and metal centers to identify optimal catalysts for specific transformations, such as selective C-H activation or cross-coupling.
Predictive Materials Science: Simulating the properties of novel polymers based on this compound before they are synthesized. This includes predicting thermal stability, mechanical strength, electronic band structure, and flame-retardant behavior, allowing for the in silico design of high-performance materials.
Reaction Optimization: Building computational models that can predict how changes in reaction parameters (temperature, solvent, catalyst concentration) will affect the yield and selectivity, facilitating a more rapid optimization of experimental protocols.
This integrated approach, where computational prediction guides experimental validation, represents the future of chemical research and will be instrumental in unlocking the full potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
